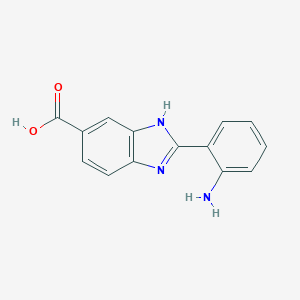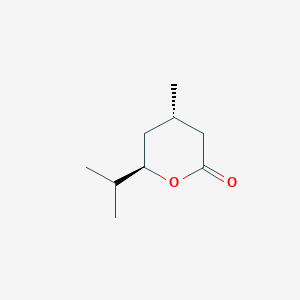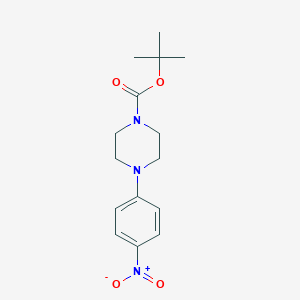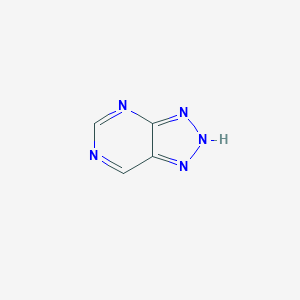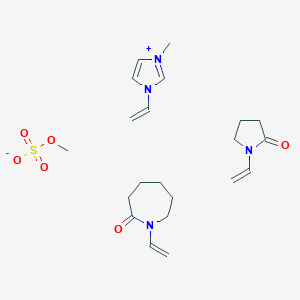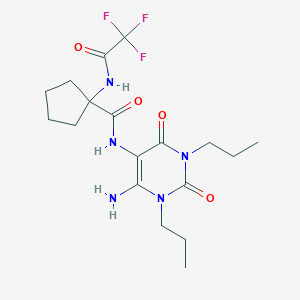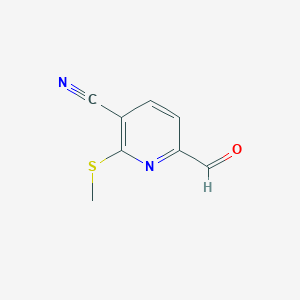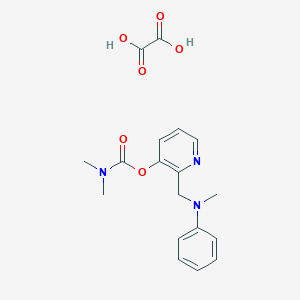
Carbamic acid, dimethyl-, 2-((methylphenylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, dimethyl-, 2-((methylphenylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1), commonly known as carbofuran, is a highly toxic carbamate insecticide that is widely used in agriculture to control pests. It was first introduced in the 1960s and has since become one of the most widely used insecticides globally. Although carbofuran is effective in controlling pests, it is also known to have adverse effects on human health and the environment.
作用機序
Carbofuran works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, which results in overstimulation of the nervous system and ultimately leads to paralysis and death.
生化学的および生理学的効果
Carbofuran has been shown to have a wide range of biochemical and physiological effects on organisms. It has been shown to cause DNA damage, disrupt the endocrine system, and impair the immune system. It has also been shown to have neurotoxic effects, causing behavioral changes, convulsions, and even death.
実験室実験の利点と制限
Carbofuran is commonly used in laboratory experiments to study the effects of pesticides on organisms. Its advantages include its high toxicity, which allows for the study of acute effects, and its wide range of effects, which allows for the study of multiple physiological systems. However, its limitations include its potential to cause harm to researchers and the environment, as well as its potential to interfere with other experiments.
将来の方向性
Future research on carbofuran should focus on developing safer alternatives to this highly toxic insecticide. This could include the development of new pesticides that are less toxic to humans and the environment, as well as the development of new methods for controlling pests that do not rely on chemical pesticides. Additionally, further research is needed to fully understand the long-term effects of carbofuran on human health and the environment, particularly in developing countries where it is still widely used.
合成法
Carbofuran is synthesized by reacting 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate with 2-chloromethyl-3-pyridinecarboxylic acid methyl ester in the presence of a base. The reaction yields carbofuran as a white crystalline solid with a melting point of 153-155°C.
科学的研究の応用
Carbofuran has been extensively studied for its toxicological and environmental effects. It has been shown to have acute and chronic toxicity to a wide range of organisms, including humans. As a result, carbofuran has been banned in many countries, including the European Union and the United States. However, it is still used in many parts of the world, particularly in developing countries.
特性
CAS番号 |
169128-45-4 |
|---|---|
製品名 |
Carbamic acid, dimethyl-, 2-((methylphenylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) |
分子式 |
C18H21N3O6 |
分子量 |
375.4 g/mol |
IUPAC名 |
[2-[(N-methylanilino)methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C16H19N3O2.C2H2O4/c1-18(2)16(20)21-15-10-7-11-17-14(15)12-19(3)13-8-5-4-6-9-13;3-1(4)2(5)6/h4-11H,12H2,1-3H3;(H,3,4)(H,5,6) |
InChIキー |
OIBFRAIWKNAWOR-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CN(C)C2=CC=CC=C2.C(=O)(C(=O)O)O |
正規SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CN(C)C2=CC=CC=C2.C(=O)(C(=O)O)O |
その他のCAS番号 |
169128-45-4 |
同義語 |
2-((Methylphenylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioa te (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





